molecular formula C19H25N3O2S B12234467 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B12234467
M. Wt: 359.5 g/mol
InChI Key: BRGXUMNJUOQIEY-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H25N3O2S/c23-18(17-13-15-3-1-2-4-16(15)21-17)20-14-19(5-11-25-12-6-19)22-7-9-24-10-8-22/h1-4,13,21H,5-12,14H2,(H,20,23)

InChI Key

BRGXUMNJUOQIEY-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The morpholine and thian rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups .

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The morpholine and thian rings may also contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-indole-2-carboxamide is unique due to its combination of the morpholine, thian, and indole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

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